molecular formula C16H16N2 B2854497 N-(3-Indolylmethyl)benzylamine CAS No. 57506-64-6

N-(3-Indolylmethyl)benzylamine

Cat. No.: B2854497
CAS No.: 57506-64-6
M. Wt: 236.318
InChI Key: HOAMAZXLUBYFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Indolylmethyl)benzylamine: is an organic compound with the molecular formula C16H16N2 It is characterized by the presence of an indole ring attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Indole Synthesis: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.

    Benzylamine Attachment: The benzylamine moiety can be introduced through nucleophilic substitution reactions. For instance, the reaction of indole with benzyl chloride in the presence of a base can yield N-(3-Indolylmethyl)benzylamine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Indolylmethyl)benzylamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylamine moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the benzylamine moiety.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(3-Indolylmethyl)benzylamine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.

Medicine:

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: N-(3-Indolylmethyl)benzylamine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of natural ligands, allowing the compound to modulate biological pathways. The benzylamine moiety can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

  • N-(2-Indolylmethyl)benzylamine
  • N-(4-Indolylmethyl)benzylamine
  • N-(3-Indolylmethyl)aniline

Uniqueness: N-(3-Indolylmethyl)benzylamine is unique due to the specific positioning of the indole ring and benzylamine moiety, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-6-13(7-3-1)10-17-11-14-12-18-16-9-5-4-8-15(14)16/h1-9,12,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMAZXLUBYFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.